

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8

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Compound of Interest

Compound Name: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

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A comprehensive technical guide on **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol** (CAS 63134-33-8) requires a deep dive into its chemical and physical properties, synthesis, analysis, and applications, particularly for an audience of researchers and drug development professionals. This guide will be structured to provide not just information, but also actionable insights and methodologies.

Core Identity and Physicochemical Landscape

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone and Bisphenol S-monobenzyl ether, is an organic compound with the chemical formula $C_{19}H_{16}O_4S$.^{[1][2][3]} Its structure is characterized by a diarylsulfone core, where one phenyl ring is substituted with a hydroxyl group (-OH) and the other with a benzyloxy group (-OCH₂C₆H₅).^[2] This asymmetric substitution is key to its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**

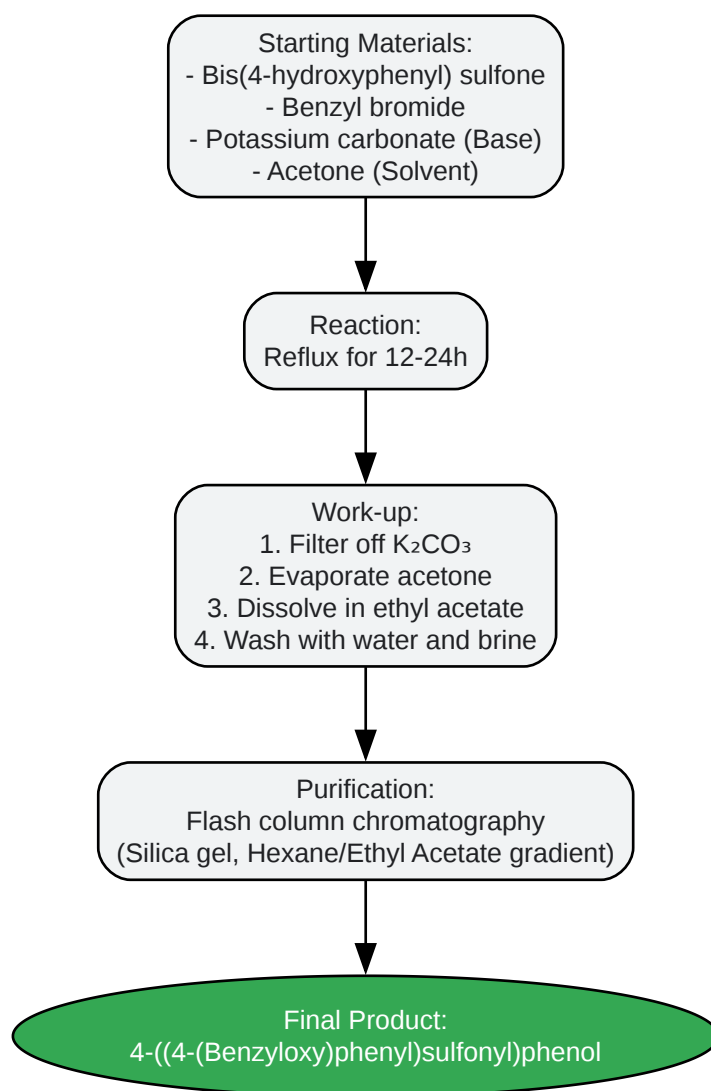
Property	Value	Reference(s)
CAS Number	63134-33-8	[1][4][5]
Molecular Formula	C ₁₉ H ₁₆ O ₄ S	[1][3][5]
Molecular Weight	340.39 g/mol	[3][5]
Appearance	White to off-white solid	[4]
Melting Point	166-170 °C	[3][4][6]
Boiling Point (Predicted)	558.6 ± 40.0 °C	[4]
Density (Predicted)	1.304 ± 0.06 g/cm ³	[3][4][5]
Solubility	Soluble in methanol and other polar organic solvents like chloroform.	[4][7]
Storage	Sealed in a dry environment at room temperature.[4] For long-term storage, -20°C under an inert atmosphere is recommended.[7]	

Synthesis and Purification: A Reproducible Workflow

The synthesis of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol** is a critical process for its application in research. While specific, detailed peer-reviewed synthesis protocols for this exact molecule are not readily available in the initial search, a general and reliable synthetic route can be proposed based on fundamental organic chemistry principles for diaryl ether and sulfone synthesis. A common approach involves the Williamson ether synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a bis(4-hydroxyphenyl) sulfone with benzyl bromide in the presence of a suitable base. This selectively protects one of the phenolic hydroxyl groups.



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Caption: Proposed synthetic workflow for **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**.

Detailed Experimental Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone (1.0 eq) in acetone.
- **Addition of Reagents:** Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of benzyl bromide (1.0-1.1 eq). The slight excess of benzyl bromide can be adjusted based on reaction monitoring.

- **Reaction Execution:** Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.
- **Extraction:** The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic salts and impurities.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for structural confirmation. The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons, and the phenolic hydroxyl proton.^{[1][8][9]}
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound.^[10]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water) and UV detection is a standard method for analyzing phenolic compounds.^{[11][12][13]}

Applications in Research and Drug Development

The diarylsulfone moiety is a significant pharmacophore in medicinal chemistry, known for its presence in various therapeutic agents.^{[14][15][16]} These structures are valued for their chemical stability and their ability to act as hydrogen bond acceptors.^[17]

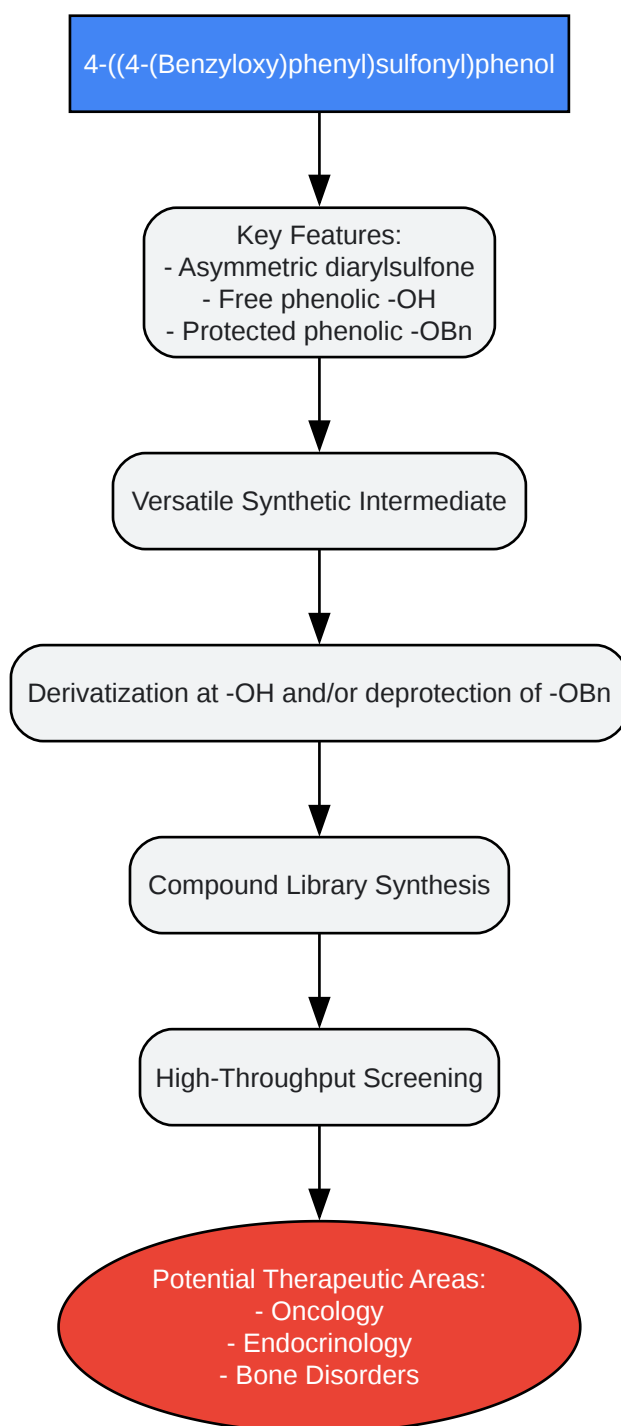
As a Versatile Chemical Intermediate

The primary application of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol** is as an intermediate in organic synthesis.^[2] Its bifunctional nature, with a nucleophilic phenol and a protected phenol that can be deprotected in a later step, allows for the sequential introduction of different functionalities. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.^{[2][18]}

Potential Therapeutic Applications

- **Anticancer Agents:** The diarylsulfone core is a feature in some anticancer compounds.^[17] ^[19] The structure of BPS-BP could serve as a scaffold for the development of new anticancer agents.
- **Enzyme Inhibitors:** Diarylsulfone derivatives have been identified as inhibitors of various enzymes, such as 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).^[14]
- **Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors:** Diarylsulfone sulfonamides have been identified as inhibitors of sFRP-1, which has implications for bone-related disorders.^[15] ^[16]
- **Androgen Receptor Antagonists:** Phenolic derivatives are being explored as androgen receptor antagonists for the treatment of prostate cancer.^[20]

Logical Framework for Application



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Caption: Logical flow from the core compound to potential therapeutic applications.

Safety and Handling

According to GHS hazard statements, **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol** is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of more complex molecules. Its well-defined physicochemical properties and the established role of the diarylsulfone core in medicinal chemistry make it a valuable tool for researchers and professionals in drug discovery and development. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this compound in a research setting.

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